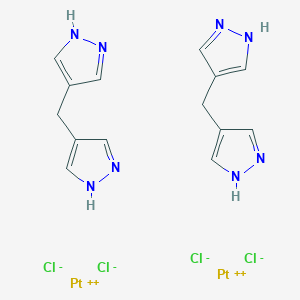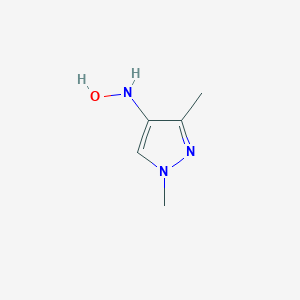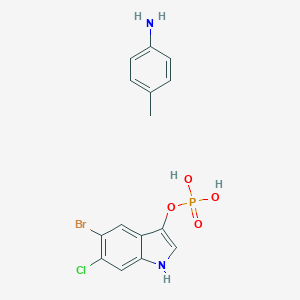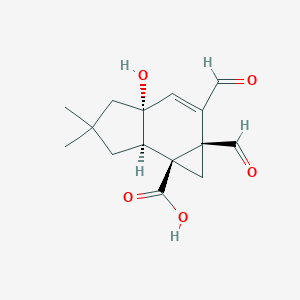
9beta-Hydroxymarasmic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9beta-Hydroxymarasmic acid is a naturally occurring compound found in certain species of marine sponges. It has recently gained attention due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 9beta-Hydroxymarasmic acid is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and proteins involved in inflammation and cancer cell growth. It has also been suggested that it works by protecting neurons from damage and promoting neuronal survival.
Efectos Bioquímicos Y Fisiológicos
9beta-Hydroxymarasmic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. It has also been shown to protect neurons from damage and promote neuronal survival. Furthermore, it has been shown to have antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 9beta-Hydroxymarasmic acid in lab experiments is its high purity and quantity. The synthesis method has been optimized to yield high purity and quantity of the compound, making it easier to use in lab experiments. However, one of the limitations of using 9beta-Hydroxymarasmic acid in lab experiments is its high cost. The synthesis method is complex and time-consuming, making the compound expensive to produce.
Direcciones Futuras
For the use of 9beta-Hydroxymarasmic acid include the development of new drugs for the treatment of various diseases and the exploration of its potential use as an antioxidant.
Métodos De Síntesis
9beta-Hydroxymarasmic acid can be synthesized through a multi-step process starting with the isolation of the precursor compound, marasmic acid, from marine sponges. The precursor compound is then subjected to chemical reactions such as oxidation and reduction to produce 9beta-Hydroxymarasmic acid. The synthesis method has been optimized to yield high purity and quantity of the compound.
Aplicaciones Científicas De Investigación
9beta-Hydroxymarasmic acid has been found to have potential applications in scientific research. It has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases. It has also been found to have anticancer properties, making it a potential candidate for the development of new cancer drugs. Furthermore, it has been shown to have neuroprotective properties, making it a potential candidate for the development of new drugs for the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
134439-71-7 |
|---|---|
Nombre del producto |
9beta-Hydroxymarasmic acid |
Fórmula molecular |
C15H18O5 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
(1aR,3aR,6aR,6bS)-1a,2-diformyl-3a-hydroxy-5,5-dimethyl-1,4,6,6a-tetrahydrocyclopropa[e]indene-6b-carboxylic acid |
InChI |
InChI=1S/C15H18O5/c1-12(2)4-10-14(20,6-12)3-9(5-16)13(8-17)7-15(10,13)11(18)19/h3,5,8,10,20H,4,6-7H2,1-2H3,(H,18,19)/t10-,13+,14-,15+/m0/s1 |
Clave InChI |
FDKJHHCJPJTFOH-OADPDTJPSA-N |
SMILES isomérico |
CC1(C[C@@H]2[C@]3(C[C@]3(C(=C[C@@]2(C1)O)C=O)C=O)C(=O)O)C |
SMILES |
CC1(CC2C(C1)(C=C(C3(C2(C3)C(=O)O)C=O)C=O)O)C |
SMILES canónico |
CC1(CC2C(C1)(C=C(C3(C2(C3)C(=O)O)C=O)C=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




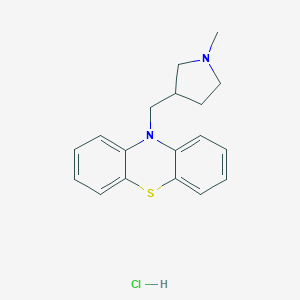
![3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B142504.png)
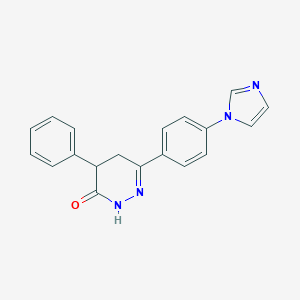
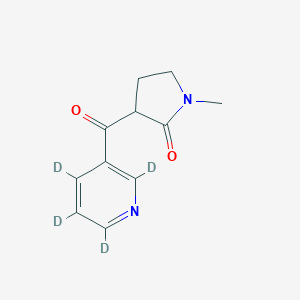
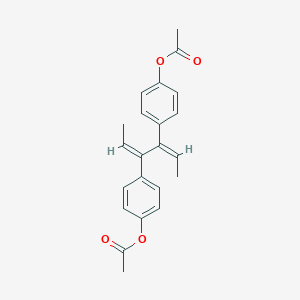
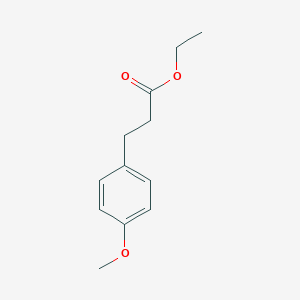
![1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B142523.png)
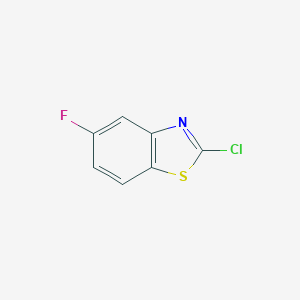
![[4-[4-(4-Acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate](/img/structure/B142525.png)

